(R)-Mabuterol
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Overview
Description
®-Mabuterol is a chiral compound belonging to the class of beta-adrenergic agonists. It is primarily used for its bronchodilator effects, making it a valuable compound in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ®-enantiomer of Mabuterol is known for its higher potency and selectivity towards beta-2 adrenergic receptors compared to its (S)-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Mabuterol typically involves the following steps:
Chiral Resolution: The separation of the racemic mixture of Mabuterol into its ®- and (S)-enantiomers. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Asymmetric Synthesis: An alternative method involves the asymmetric synthesis of ®-Mabuterol using chiral catalysts or chiral auxiliaries to ensure the selective formation of the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Mabuterol often employs large-scale chiral resolution techniques due to their efficiency and cost-effectiveness. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly used for this purpose. Additionally, advancements in asymmetric synthesis have made it possible to produce ®-Mabuterol with high enantiomeric purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
®-Mabuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ®-Mabuterol into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Mabuterol is studied for its stereoselective synthesis and chiral resolution techniques. Researchers explore new methods to improve the efficiency and selectivity of these processes.
Biology
Biologically, ®-Mabuterol is used to study beta-adrenergic receptor interactions and their effects on cellular signaling pathways. It serves as a model compound for understanding the pharmacodynamics and pharmacokinetics of beta-adrenergic agonists.
Medicine
Medically, ®-Mabuterol is utilized in the development of bronchodilators for treating respiratory conditions. Its high selectivity for beta-2 adrenergic receptors makes it a valuable tool in designing drugs with fewer side effects.
Industry
In the pharmaceutical industry, ®-Mabuterol is used in the formulation of inhalers and other respiratory medications. Its stability and efficacy make it a preferred choice for long-term treatment options.
Mechanism of Action
®-Mabuterol exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the respiratory tract. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the bronchi and improving airflow. The compound’s high selectivity for beta-2 receptors minimizes its effects on beta-1 receptors, reducing the risk of cardiovascular side effects.
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.
Formoterol: A long-acting beta-2 agonist with similar applications in respiratory medicine.
Terbutaline: A beta-2 agonist used for asthma and COPD treatment.
Uniqueness of ®-Mabuterol
®-Mabuterol stands out due to its high enantiomeric purity and selectivity for beta-2 adrenergic receptors. This selectivity results in fewer side effects and improved therapeutic outcomes compared to other beta-2 agonists. Additionally, its stability and efficacy make it a preferred choice in both clinical and industrial settings.
Properties
CAS No. |
56707-26-7 |
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Molecular Formula |
C13H18ClF3N2O |
Molecular Weight |
310.74 g/mol |
IUPAC Name |
(1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m0/s1 |
InChI Key |
JSJCTEKTBOKRST-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
Origin of Product |
United States |
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